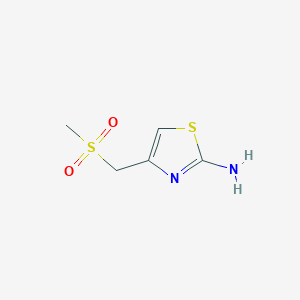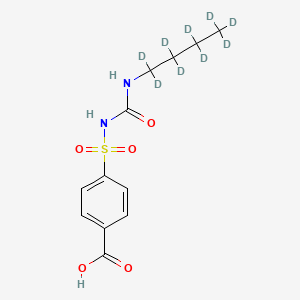
Carboxytolbutamide-d9 (butyl-d9)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy Tolbutamide-d9 is a deuterated derivative of 4-Carboxy Tolbutamide, which is a metabolite of Tolbutamide. Tolbutamide is a sulfonylurea class drug used primarily for the treatment of type 2 diabetes mellitus. The deuterated form, 4-Carboxy Tolbutamide-d9, is often used in scientific research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy Tolbutamide-d9 involves the incorporation of deuterium atoms into the molecular structure of 4-Carboxy Tolbutamide. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 4-Carboxy Tolbutamide-d9 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the deuterium content and overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy Tolbutamide-d9 can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfonylurea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
4-Carboxy Tolbutamide-d9 is widely used in scientific research due to its deuterated nature, which makes it an excellent tool for:
Proteomics: Used as an internal standard in mass spectrometry for the quantification of proteins and peptides.
Metabolic Studies: Helps in tracing metabolic pathways and studying the metabolism of Tolbutamide.
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Tolbutamide and its metabolites.
Drug Development: Assists in the development of new drugs by providing insights into the metabolic fate of Tolbutamide.
Mechanism of Action
The mechanism of action of 4-Carboxy Tolbutamide-d9 is similar to that of Tolbutamide. Tolbutamide works by stimulating the release of insulin from the beta cells of the pancreas. It binds to the sulfonylurea receptor on the beta cell membrane, leading to the inhibition of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane, opening of voltage-gated calcium channels, and influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules .
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: The parent compound, used for the treatment of type 2 diabetes.
4-Carboxy Tolbutamide: The non-deuterated form of 4-Carboxy Tolbutamide-d9.
Chlorpropamide: Another sulfonylurea drug with a similar mechanism of action.
Acetohexamide: A first-generation sulfonylurea with similar pharmacological properties.
Uniqueness
4-Carboxy Tolbutamide-d9 is unique due to its deuterated nature, which provides several advantages in scientific research. The presence of deuterium atoms enhances the stability of the compound and allows for more accurate quantification in mass spectrometry. This makes it a valuable tool for proteomics and metabolic studies.
Properties
Molecular Formula |
C12H16N2O5S |
|---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i1D3,2D2,3D2,8D2 |
InChI Key |
GCMVATDSSHTCOS-WRMMWXQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile](/img/structure/B15128540.png)
![1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone](/img/structure/B15128552.png)


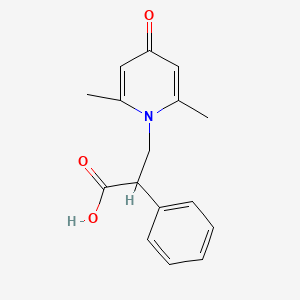

![rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans](/img/structure/B15128564.png)
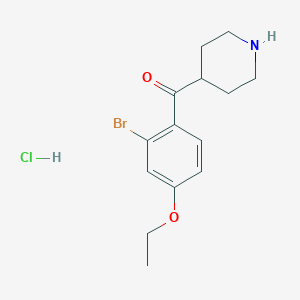

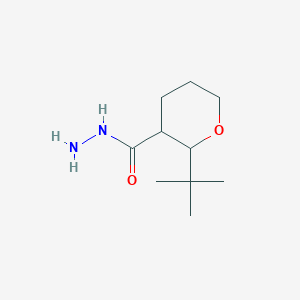
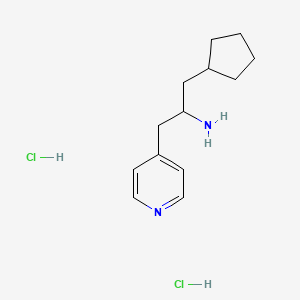
![7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B15128589.png)

